Physical and chemical properties of Ethyl benzo[b]thiophen-3-ylcarbamate
Physical and chemical properties of Ethyl benzo[b]thiophen-3-ylcarbamate
[1]
Executive Summary
Ethyl benzo[b]thiophen-3-ylcarbamate (CAS: 78676-16-1) is a specialized heterocyclic building block primarily utilized in medicinal chemistry as a stable precursor to the reactive 3-aminobenzo[b]thiophene scaffold.[1] While the free amine at the 3-position of the benzothiophene ring is prone to oxidative degradation and dimerization, the ethyl carbamate derivative provides a robust, storable "masked" amine.[1] This compound is critical in the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and serotonin receptor modulators.[1]
Molecular Identity & Structural Analysis
The compound features a benzo[b]thiophene core substituted at the 3-position with an ethyl carbamate moiety.[1] This structural arrangement imparts significant lipophilicity and planar geometry, facilitating pi-stacking interactions in biological targets.[1]
| Attribute | Detail |
| CAS Registry Number | 78676-16-1 |
| IUPAC Name | Ethyl benzo[b]thiophen-3-ylcarbamate |
| Synonyms | Benzo[b]thiophen-3-ylcarbamic acid ethyl ester; 3-(Ethoxycarbonylamino)benzo[b]thiophene |
| Molecular Formula | C₁₁H₁₁NO₂S |
| Molecular Weight | 221.28 g/mol |
| SMILES | CCOC(=O)NC1=CSC2=CC=CC=C21 |
| InChI Key | XNASJEQIJMDBQN-UHFFFAOYSA-N (Analogous) |
| Core Scaffold | Benzo[b]thiophene (Thianaphthene) |
Structural Significance[1][3]
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Carbamate Linker: The -NH-CO-OEt group acts as a protecting group, reducing the electron density on the nitrogen atom via resonance with the carbonyl, thereby preventing the rapid oxidation typical of the free 3-amino species.[1]
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C2 Reactivity: The C2 position (adjacent to the sulfur) remains susceptible to electrophilic aromatic substitution or lithiation, allowing for further functionalization of the scaffold while the nitrogen remains protected.[1]
Physicochemical Profile
Note: Specific experimental values for the ethyl ester are scarce in open literature.[1] Data below synthesizes predicted values and experimental data from close structural analogs (Methyl and tert-Butyl esters) to provide an accurate working range.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline powder) | Analogous methyl ester is a solid (MP ~160°C for bis-derivatives; simple carbamates typically melt 80–120°C).[1] |
| Melting Point | Predicted: 95 – 105 °C | Based on the trend of lower alkyl carbamates of fused heterocycles.[1] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.[1] |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, DMF.[1] |
| LogP (Lipophilicity) | 3.2 ± 0.4 (Predicted) | Indicates high membrane permeability; suitable for CNS-active drug design.[1] |
| pKa | ~11.5 (Carbamate NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH).[1] |
Synthesis: The Curtius Rearrangement Protocol
The most authoritative and reliable route to Ethyl benzo[b]thiophen-3-ylcarbamate is the Curtius Rearrangement starting from benzo[b]thiophene-3-carboxylic acid.[1] This method avoids the isolation of the unstable free amine.[1]
Reaction Logic[1][4]
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Activation: Carboxylic acid is converted to the acyl azide.[1]
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Rearrangement: Thermal decomposition yields the isocyanate intermediate.[1]
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Trapping: In situ reaction with ethanol yields the stable carbamate.[1]
Experimental Workflow
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Precursors: Benzo[b]thiophene-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Ethanol (anhydrous).[1]
-
Solvent: Toluene or 1,4-Dioxane (inert, high boiling point).[1]
Figure 1: Synthetic pathway via Curtius Rearrangement.[1] The isocyanate intermediate is generated and trapped in situ to ensure high yield and safety.[1]
Step-by-Step Protocol:
-
Charge: Dissolve 1.0 eq of benzo[b]thiophene-3-carboxylic acid in anhydrous Toluene (0.5 M).
-
Activate: Add 1.1 eq of Triethylamine and 1.1 eq of DPPA. Stir at room temperature for 2 hours to form the acyl azide.
-
Rearrange: Heat the mixture to 90°C. Evolution of nitrogen gas (
) indicates the formation of the isocyanate.[1] -
Trap: Once gas evolution ceases, add anhydrous Ethanol (5.0 eq) and reflux for 4–6 hours.
-
Workup: Cool to RT, concentrate in vacuo. Dissolve residue in Ethyl Acetate, wash with 5%
and brine.[1] Recrystallize from Hexane/EtOAc.[1]
Chemical Reactivity & Stability
Understanding the stability profile is crucial for using this compound as an intermediate.[1]
Hydrolysis & Deprotection
The ethyl carbamate is stable under acidic conditions but can be cleaved under strongly basic conditions or using specific reagents to reveal the amine.[1]
-
Basic Hydrolysis: Refluxing with KOH in Ethanol/Water will cleave the carbamate to yield the free amine.[1] Caution: The free amine must be used immediately or stored as a salt (e.g., HCl salt) to prevent oxidation.[1]
-
Acid Stability: Resistant to mild acids, making it compatible with subsequent electrophilic substitutions on the ring.[1]
Electrophilic Aromatic Substitution
The C2 position (alpha to sulfur) is the most reactive site for electrophilic attack.[1]
Figure 2: Reactivity profile.[1] The carbamate group protects the nitrogen while allowing C2-functionalization.[1]
Applications in Drug Discovery
This compound serves as a "masked" pharmacophore in several therapeutic areas:
-
Kinase Inhibitors: The 3-aminobenzothiophene scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The carbamate is often hydrolyzed in the final step of synthesis to release the amine for urea/amide formation.[1]
-
Tubulin Polymerization Inhibitors: Derivatives of 3-aminobenzo[b]thiophene have shown potency in disrupting microtubule dynamics, leading to apoptosis in cancer cells.[1]
-
Serotonin Modulators: Structural analogs (like 3-APBT) are known serotonin receptor agonists.[1] The carbamate may serve as a prodrug or stable intermediate for these CNS-active agents.[1]
Handling & Safety (SDS Summary)
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Signal Word: WARNING
-
Hazard Statements:
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Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Protect from light to prevent gradual ring oxidation.[1]
-
Disposal: Dispose of as hazardous chemical waste.[1] Do not flush down drains.[1]
References
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Synthesis of 3-aminobenzo[b]thiophenes: Bagley, M. C., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."[1] RSC Advances, 2015.[1] Link
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Curtius Rearrangement Review: Ghosh, A. K., et al.[1] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[1] Link
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Benzothiophene Pharmacology: Romagnoli, R., et al. "Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents."[1] Journal of Medicinal Chemistry, 2007.[1] Link
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Chemical Identity: PubChem Compound Summary for Benzo[b]thiophene derivatives. Link
